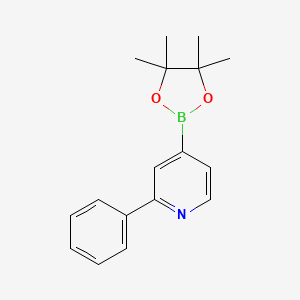

2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Introduction to 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Historical Development and Significance

The compound emerged in the early 2000s alongside advancements in Suzuki-Miyaura cross-coupling reactions, which rely on boronate esters as key intermediates. Its development was driven by the need for stable, air-tolerant boron-containing building blocks for synthesizing heteroaromatic systems. The incorporation of a pyridine ring and a dioxaborolane group addressed challenges in regioselectivity and stability observed in earlier arylboronates.

Structural Classification and Nomenclature

The compound belongs to the class of pyridyl boronate esters, characterized by a pyridine ring substituted with both an aryl group and a dioxaborolane moiety. Its IUPAC name is This compound . Key structural features include:

Related Pyridyl Boronate Esters

Positional Isomers (2-, 3-, and 5-Substituted)

Positional isomers of this compound exhibit distinct reactivity patterns:

- 2-Substituted analogs (e.g., 2-(4-boronophenyl)pyridine) are prone to protodeborylation due to steric hindrance.

- 3-Substituted variants (e.g., 3-phenyl-5-boronate pyridine) show enhanced stability in cross-coupling reactions.

- 5-Substituted derivatives are less common but valuable for constructing asymmetrical biaryl systems.

Structural Variants with Different Aryl Groups

Replacing the phenyl group with other aryl moieties alters electronic and steric properties:

Overview of Chemical and Physical Properties

The dioxaborolane group enhances stability by shielding the boron atom, while the pyridine ring participates in Lewis acid-base interactions.

Current Research Landscape

Recent studies focus on:

- Catalytic Applications : Iron- and palladium-catalyzed C–H borylation for synthesizing BN-doped polycyclic hydrocarbons.

- Materials Science : Integration into conjugated polymers for organic electronics.

- Pharmaceutical Intermediates : Use in constructing kinase inhibitors via Suzuki-Miyaura couplings.

Table 1: Recent Applications (2020–2025)

Properties

IUPAC Name |

2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-11-19-15(12-14)13-8-6-5-7-9-13/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCZTHIOAWHECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671318 | |

| Record name | 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879291-26-6 | |

| Record name | 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups.

Mode of Action

This property is exploited in various chemical reactions, including coupling reactions.

Biochemical Pathways

Boronic acids and their esters are known to be involved in various biochemical processes due to their ability to interact with biomolecules containing diol groups.

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their esters can be influenced by factors such as their lipophilicity, the ph of the environment, and their ability to form boronate complexes.

Result of Action

The ability of boronic acids and their esters to form reversible covalent bonds with biomolecules can lead to various effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ability of the compound to form boronate complexes. Moreover, the presence of diols in the environment can influence the reactivity of the compound.

Biological Activity

2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities supported by recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C19H21B O3

- Molecular Weight : 308.2 g/mol

- CAS Number : 12158596

- Structure : The compound features a pyridine ring substituted with a phenyl group and a dioxaborolane moiety.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, it has been found to inhibit specific kinases that play crucial roles in cellular signaling pathways.

Kinase Inhibition

Research indicates that derivatives of this compound exhibit inhibitory activity against key kinases such as GSK-3β and IKK-β. For instance:

- GSK-3β Inhibition : A study reported that certain derivatives showed potent GSK-3β inhibition with IC50 values as low as 8 nM, suggesting strong potential for therapeutic applications in diseases such as Alzheimer's and diabetes .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- Cell Viability Assays : In vitro assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines at micromolar concentrations. For example, compounds with similar structures were tested against HT-22 and BV-2 cells, showing varied cytotoxic effects depending on concentration .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

- Nitric Oxide Production : Compounds derived from this structure significantly decreased nitric oxide (NO) levels in BV-2 microglial cells at concentrations as low as 1 µM. This suggests a potential application in treating neuroinflammatory conditions .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound's derivatives have been evaluated for antimicrobial activity:

- Bacterial DNA Interaction : Research indicated that certain derivatives can alter bacterial DNA topology and induce oxidative stress in Escherichia coli strains, highlighting their potential as antimicrobial agents .

Data Table: Summary of Biological Activities

Case Studies

- Study on Neurodegenerative Diseases : A specific case study focused on the inhibition of GSK-3β and its implications for Alzheimer's disease therapy. The study highlighted how compounds like this compound could potentially modulate pathways involved in neurodegeneration .

- Antimicrobial Efficacy Study : Another case study assessed the antimicrobial properties against resistant bacterial strains. The findings suggested that modifications to the dioxaborolane structure could enhance efficacy against specific pathogens .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its boron-containing structure allows it to participate in Suzuki-Miyaura coupling reactions, which are pivotal for constructing biaryl compounds.

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds from aryl halides and boronic acids | |

| Stille Coupling | Utilization in reactions involving organotin reagents |

Materials Science

The compound has potential applications in the development of new materials, particularly in the field of polymers and nanomaterials. Its ability to form stable complexes with various substrates makes it useful for creating functionalized surfaces.

- Polymer Chemistry : Used as a building block for synthesizing functional polymers that exhibit unique electronic properties.

Pharmaceutical Applications

Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug development. The presence of the pyridine moiety is often associated with enhanced pharmacological properties.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in synthesizing biaryl compounds via Suzuki coupling. The reaction conditions were optimized to yield high purity and yield of the desired products.

Case Study 2: Development of Functional Polymers

Research focused on incorporating this compound into polymer matrices to enhance electrical conductivity. The resulting materials showed improved performance in electronic devices compared to traditional polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with structurally related pyridine-based boronic esters, highlighting differences in substituents, molecular properties, and applications:

Key Structural and Functional Insights:

Electron Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance reactivity in Suzuki-Miyaura couplings by polarizing the boron-carbon bond, facilitating transmetallation with palladium catalysts .

- Electron-donating groups (e.g., piperidinyl in ) reduce electrophilicity, making these compounds more stable but less reactive in cross-couplings .

Steric Effects :

- Bulky substituents like piperidinyl () or isopropoxy () hinder coupling efficiency due to steric congestion at the reaction site .

- Smaller groups (e.g., methyl in ) improve reaction rates and yields .

Applications :

- Pharmaceuticals : Trifluoromethyl-substituted analogs () are prioritized in drug discovery for metabolic stability and bioavailability .

- Materials Science : Phenyl-substituted derivatives (target compound) are used in luminescent materials and metal-organic frameworks (MOFs) due to their planar aromatic systems .

Key Studies:

- Fluorescent Probes : A structurally similar boronated pyridine () demonstrated a 510 nm emission shift upon H₂O₂ exposure, highlighting the role of boronate cleavage in sensing applications .

- Catalytic Performance : Piperidinyl-substituted analogs () exhibited 78% yield in asymmetric hydrogenation, outperforming phenyl-substituted variants (62% yield) in sterically demanding reactions .

Challenges and Limitations:

Preparation Methods

Transition Metal-Catalyzed C-H Borylation

- Starting Material: 2-Phenylpyridine

- Reagents: Bis(pinacolato)diboron (B2pin2), sodium tert-butoxide

- Catalyst: [RhCl2(p-cymene)]2 or Iridium complexes such as C33H18F6IrN3

- Solvent: Tetrahydrofuran (THF)

- Conditions:

- Temperature: Room temperature (~20°C)

- Time: 18 hours

- Atmosphere: Inert (nitrogen or argon)

- Equipment: Sealed tube, sometimes with irradiation to enhance reaction rate

- Yield: Up to 99% reported

This method involves direct C-H activation at the 4-position of the pyridine ring adjacent to the phenyl substituent, followed by borylation with bis(pinacolato)diboron catalyzed by rhodium or iridium complexes. The use of sodium tert-butoxide as a base facilitates the reaction by deprotonating the substrate and activating the catalyst.

Halogenated Pyridine Borylation

- Starting Material: 4-Bromo-2-phenylpyridine or 5-Bromo-[2,3']-bipyridine derivatives

- Reagents: Bis(pinacolato)diboron

- Catalyst: Palladium or Nickel complexes (common in Suzuki coupling precursors)

- Solvent: Common organic solvents such as dioxane or THF

- Conditions:

- Elevated temperature (typically 80–100°C)

- Inert atmosphere

- Reaction time varies from several hours to overnight

This method involves the palladium-catalyzed cross-coupling of the bromo-substituted pyridine with bis(pinacolato)diboron, forming the boronic ester at the halogenated position. This approach is widely used when direct C-H activation is less selective or feasible.

Comparative Table of Preparation Methods

| Method | Starting Material | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Rhodium/Iridium-catalyzed C-H Borylation | 2-Phenylpyridine | [RhCl2(p-cymene)]2 or Ir complex, NaOtBu, THF, 20°C, 18 h, inert atmosphere | 99 | High yield, direct borylation, mild conditions | Requires expensive catalysts, long reaction time |

| Pd-catalyzed borylation of halogenated pyridine | 4-Bromo-2-phenylpyridine | Pd catalyst, B2pin2, dioxane or THF, 80–100°C, inert atmosphere | Moderate to high | Well-established, scalable | Requires halogenated precursors, higher temperature |

Research Findings and Notes

The direct C-H activation borylation catalyzed by rhodium or iridium complexes has been demonstrated as highly efficient with excellent regioselectivity and yields close to quantitative (99%) under mild conditions.

The use of sodium tert-butoxide as a base is critical to the success of the reaction, facilitating catalyst activation and substrate deprotonation.

Sealed tube and inert atmosphere conditions prevent catalyst degradation and side reactions, ensuring high purity of the product.

Alternative methods using halogenated pyridine precursors allow for flexibility in substrate scope but often require harsher conditions and may give lower yields.

The boronic ester product is typically isolated as a white to off-white crystalline powder with melting points reported between 107–111 °C and purity above 98% by gas chromatography and titration analysis.

Q & A

Q. What are the key synthetic routes for preparing 2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. For boronic ester introduction, a Miyaura borylation reaction is commonly employed, where a halogenated pyridine precursor (e.g., 4-bromo-2-phenylpyridine) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMF or THF at 80–100°C . Optimization includes controlling stoichiometry (1:1.2 molar ratio of substrate to B₂Pin₂) and inert atmosphere conditions to prevent boronic ester hydrolysis.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the boronic ester (δ ~1.3 ppm for pinacol methyl groups in H NMR; δ ~85 ppm for boron in B NMR) and aryl protons (δ 7.2–8.6 ppm for pyridine and phenyl rings) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (expected [M+H]⁺ ~308.2 g/mol) .

- HPLC : Purity >95% using a C18 column with acetonitrile/water mobile phase.

Q. What are the primary applications of this compound in academic research?

It serves as a key intermediate in:

- Suzuki-Miyaura Coupling : For synthesizing biaryl structures in drug discovery (e.g., kinase inhibitors) .

- Metal-Organic Frameworks (MOFs) : As a boron-containing linker for tuning electronic properties .

- Fluorescent Probes : Pyridine-boronic esters are used in sensor development due to their Lewis acidity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The 4-position boronic ester on the pyridine ring exhibits moderate steric hindrance due to the phenyl substituent at the 2-position. This can slow coupling kinetics compared to unsubstituted analogs. Electronic effects:

- Electron-Withdrawing Pyridine Ring : Enhances boronic ester electrophilicity, improving oxidative addition with Pd(0) catalysts.

- Ortho-Substituent Effects : The phenyl group may induce torsional strain, requiring higher temperatures (e.g., 90°C) or stronger bases (Cs₂CO₃) for efficient coupling .

Table 1 : Optimized Cross-Coupling Conditions

| Substrate | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-phenylpyridine | Pd(dppf)Cl₂ (5 mol%) | KOAc | DMF | 78–85 | |

| 4-Iodo-2-phenylpyridine | Pd(PPh₃)₄ (3 mol%) | Cs₂CO₃ | THF | 92 |

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

- Low Crystallinity : Boronic esters often form amorphous solids. Use vapor diffusion (e.g., hexane/DCM) to grow single crystals.

- Disorder in Pinacol Groups : Refinement tools like SHELXL (with ISOR and DELU constraints) mitigate thermal motion artifacts .

- Data Collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) improve data quality for light-atom structures .

Q. How does the compound’s stability under varying pH and solvent conditions impact experimental design?

- Hydrolysis Sensitivity : The boronic ester hydrolyzes in aqueous media (pH < 4 or > 10). Use anhydrous solvents (THF, DCM) and neutral buffers for reactions .

- Air Sensitivity : Store under argon at –20°C with molecular sieves to prevent oxidation .

Table 2 : Stability Profile

| Condition | Stability (Half-Life) | Degradation Product |

|---|---|---|

| pH 7.4 (aqueous) | >48 hours | 4-Borono-2-phenylpyridine |

| pH 3.0 (aqueous) | 2 hours | Boric acid + pinacol |

| DMSO (anhydrous) | Stable >1 month | N/A |

Methodological Guidance

Q. How to troubleshoot low yields in Miyaura borylation reactions?

- Catalyst Deactivation : Ensure rigorous exclusion of oxygen and moisture (use Schlenk techniques).

- Substrate Impurities : Pre-purify halogenated precursors via column chromatography.

- Alternative Catalysts : Test PdCl₂(dtbpf) for sterically hindered substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.